molecular formula C21H23N5O3S B11312096 N-(4-((6-methyl-2-morpholinopyrimidin-4-yl)amino)phenyl)benzenesulfonamide

N-(4-((6-methyl-2-morpholinopyrimidin-4-yl)amino)phenyl)benzenesulfonamide

Cat. No.: B11312096
M. Wt: 425.5 g/mol
InChI Key: VBYIZACBCWTKGB-UHFFFAOYSA-N
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Description

N-(4-{[6-METHYL-2-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)BENZENESULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a benzenesulfonamide group attached to a pyrimidine ring, which is further substituted with a morpholine group. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[6-METHYL-2-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)BENZENESULFONAMIDE typically involves multiple steps. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[6-METHYL-2-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)BENZENESULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

N-(4-{[6-METHYL-2-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)BENZENESULFONAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-{[6-METHYL-2-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)BENZENESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity and thereby modulating various biochemical pathways. The presence of the morpholine and pyrimidine groups enhances its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

  • 6-Methyl-2-(morpholin-4-yl)pyrimidin-4-ol
  • 4-Methoxy-N-(4-{[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide

Uniqueness

N-(4-{[6-METHYL-2-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)BENZENESULFONAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of both the morpholine and sulfonamide groups enhances its solubility and bioavailability, making it a valuable compound for various applications .

Properties

Molecular Formula

C21H23N5O3S

Molecular Weight

425.5 g/mol

IUPAC Name

N-[4-[(6-methyl-2-morpholin-4-ylpyrimidin-4-yl)amino]phenyl]benzenesulfonamide

InChI

InChI=1S/C21H23N5O3S/c1-16-15-20(24-21(22-16)26-11-13-29-14-12-26)23-17-7-9-18(10-8-17)25-30(27,28)19-5-3-2-4-6-19/h2-10,15,25H,11-14H2,1H3,(H,22,23,24)

InChI Key

VBYIZACBCWTKGB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCOCC2)NC3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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